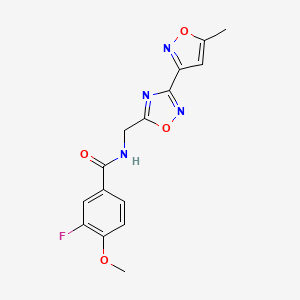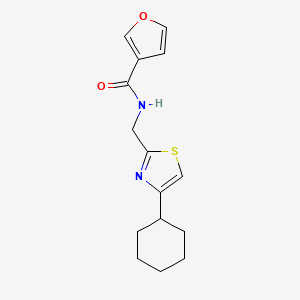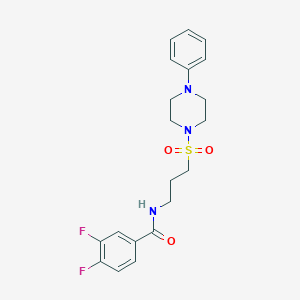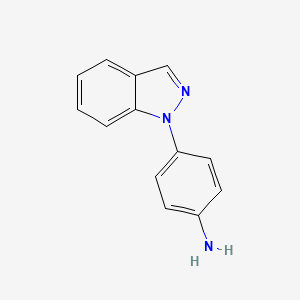
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.26 .
Molecular Structure Analysis
The molecular structure of “(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is represented by the SMILES stringCc1ccc (cc1)-n2ncc (CO)c2C . The InChI key for this compound is BBIFCGIRTGQCIA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a solid compound . Its molecular weight is 202.25 and its molecular formula is C12H14N2O .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Triazole Derivatives : A study by Cao, Dong, and Shen (2010) involved the synthesis of a compound closely related to the specified triazole, namely (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. The compound was characterized using NMR, MS, IR spectra, and X-ray diffraction, revealing detailed molecular structure and crystallography (Cao, Dong, & Shen, 2010).
Crystal Structure Elucidation : Another study by Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound with structural similarities to the specified triazole. The research detailed its molecular conformation and packing, which was stabilized by specific intermolecular interactions, as determined through X-ray diffraction crystallography (Dong & Huo, 2009).
Chemical Properties and Applications
Thermoresponsive Properties : Li et al. (2017) studied a series of ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages, synthesized by N-alkylation and subsequent ion-exchange reaction. These compounds demonstrated reversible upper critical solution temperature (UCST)-type phase behaviors in methanol and ethanol/water binary solvent mixtures, indicating potential applications in temperature-sensitive materials and processes (Li et al., 2017).
Catalysis in Aqueous Media : Bumagin et al. (2018) synthesized new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and used them as ligands in palladium(II) complexes. These complexes showed high-turnover-number catalysis for C-C cross-coupling reactions under green chemistry conditions. This highlights the utility of triazole derivatives in catalytic processes, particularly in environmentally friendly chemical reactions (Bumagin et al., 2018).
Other Relevant Research
Anticancer Activity : Dong, Wu, and Gao (2017) explored the synthesis of novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. Some compounds exhibited significant efficacy against human leukemia and hepatoma cells, suggesting potential applications in cancer therapy (Dong, Wu, & Gao, 2017).
Corrosion Inhibition : Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings indicate the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial processes (Ma et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-5-10(6-4-8)14-9(2)11(7-15)12-13-14/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVJUIOKJALURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2599878.png)



![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)



![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)



